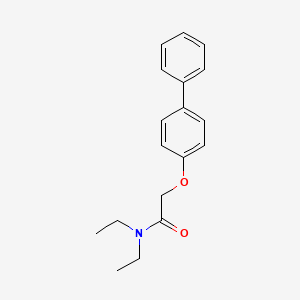

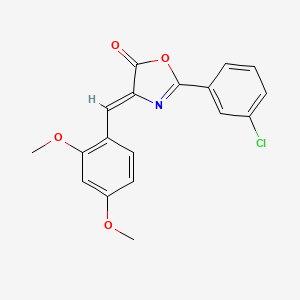

![molecular formula C16H16N4O3 B5579283 3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)

3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine" often involves multi-step synthetic routes that can include the formation of oxadiazole and pyridazine rings. For instance, Zohdi et al. (1997) described the synthesis of pyrazolo[3,4-d]pyridazines and other heterocycles from pyrazoloylhydroximoyl chloride, which might involve similar synthetic strategies (Zohdi et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds like "3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine" can be elucidated using various spectroscopic and crystallographic techniques. Ogurtsov et al. (2018) provided an example by studying the structure of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides, revealing insights into bond lengths, angles, and three-dimensional arrangements that could be relevant for understanding the structure of related compounds (Ogurtsov et al., 2018).

Chemical Reactions and Properties

Compounds with oxadiazole and pyridazine moieties can participate in various chemical reactions, offering a rich chemistry for functionalization and further derivatization. For instance, the reactivity of ethyl pyrazolecarboxylates with different reagents leading to pyrazole and pyridazine derivatives was explored by Hanzlowsky et al. (2003), indicating the potential for diverse chemical transformations in related compounds (Hanzlowsky et al., 2003).

Physical Properties Analysis

The physical properties of heterocyclic compounds like "3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine" are influenced by their molecular structure, including factors like solubility, melting point, and crystallinity. Investigations into related compounds, such as the study of pyrazolo[3,4-c]pyridazine derivatives by Zabska et al. (1998), can provide insights into the physical characteristics that might be expected for similar molecules (Zabska et al., 1998).

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Heterocyclic compounds, including oxadiazoles and pyridazines, are pivotal in the synthesis of diverse derivatives with significant biological activities. For instance, the synthesis of various heterocycles such as quinoxaline, benzothiadiazine, and pyrazolo[3,4-d]pyridazine derivatives has been explored for potential applications in medicinal chemistry due to their interesting biological activities (Zohdi, Osman, & Abdelhamid, 1997). These activities include antimicrobial properties as well as the potential for anticancer agent development, showcasing the broad utility of these heterocycles in drug discovery and pharmaceutical research.

Antimicrobial and Anticancer Properties

Compounds containing sulfonamido moieties and pyridazine derivatives have been synthesized and evaluated for their antimicrobial activities, revealing that certain derivatives possess high activities (Azab, Youssef, & El‐Bordany, 2013). Similarly, novel pyrazolo[3,4-c]pyridazine derivatives have been synthesized and screened for pharmacological activities, including effects on the central nervous system (Zabska et al., 1998). This highlights the potential of these compounds in developing new therapeutic agents targeting various biological pathways.

Material Science Applications

Beyond biological activities, heterocyclic compounds such as oxadiazoles and pyridazines find applications in materials science, particularly in the development of light-emitting materials and electroluminescence devices. The synthesis of 1,2,5-oxadiazolo[3,4-d]pyridazine derivatives, for example, indicates their potential utility as fluorescent materials in electroluminescence devices, underscoring the versatility of these compounds in both biological and materials science fields (Takahashi et al., 1995).

properties

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridazin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-21-13-7-5-11(10-14(13)22-2)6-8-15-18-16(20-23-15)12-4-3-9-17-19-12/h3-5,7,9-10H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJGRXMHKJMKQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=NC(=NO2)C3=NN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-YL}pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)

![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)

![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5579235.png)

![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)

![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)